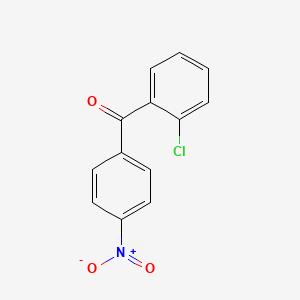
Acetaldehyde di-cis-3-hexenyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde di-cis-3-hexenyl acetal is an acetal.
Applications De Recherche Scientifique
1. Role in Apple Volatile Production
Acetaldehyde di-cis-3-hexenyl acetal plays a significant role in the production of odor-active volatiles in apples. Research by Contreras and Beaudry (2013) explored how this compound, among other C6 volatiles, is produced via the lipoxygenase (LOX) pathway and contributes to the overall aroma profile of 'Jonagold' apple fruit. This study highlighted how different volatiles, including cis-3-hexenyl acetate, are associated with fruit ripening, impacting the sensory perception of apples (Contreras & Beaudry, 2013).
2. Synthesis and Protection of Carboxylic Acids
A study by Arai et al. (1998) described the use of a related compound, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, in the synthesis and protection of carboxylic acids. This novel reagent proved effective in creating stable amides under basic conditions, which can be seen as an extension of the broader chemical utility of acetaldehyde acetals (Arai et al., 1998).
3. Role in Flavor Compound Synthesis
The synthesis of cis-3-hexen-1-yl acetate, a compound closely related to acetaldehyde di-cis-3-hexenyl acetal and a significant green note flavor compound, was investigated by Xiaoshuan et al. (2013). This research highlighted the compound's applications in the food and cosmetic industry, demonstrating its importance in creating desirable flavors and scents (Xiaoshuan et al., 2013).
4. Analysis in Wine Aging
Peterson et al. (2015) researched heterocyclic acetals, including compounds structurally similar to acetaldehyde di-cis-3-hexenyl acetal, in the context of wine aging. Their work focused on these acetals as potential markers of age and oxidation in fortified wines, underlining the compound's significance in food science and quality assessment (Peterson et al., 2015).
Propriétés
Numéro CAS |
63449-64-9 |
|---|---|
Nom du produit |
Acetaldehyde di-cis-3-hexenyl acetal |
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
(Z)-1-[1-[(Z)-hex-3-enoxy]ethoxy]hex-3-ene |
InChI |
InChI=1S/C14H26O2/c1-4-6-8-10-12-15-14(3)16-13-11-9-7-5-2/h6-9,14H,4-5,10-13H2,1-3H3/b8-6-,9-7- |
Clé InChI |
KCPFRJBAXWUXIG-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(C)OCCC=CCC |
SMILES canonique |
CCC=CCCOC(C)OCCC=CCC |
Densité |
0.864-0.870 |
Autres numéros CAS |
63449-64-9 |
Description physique |
Clear, colourless liquid; Strong, green, herbaceous aroma |
Solubilité |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



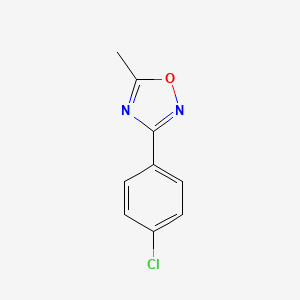

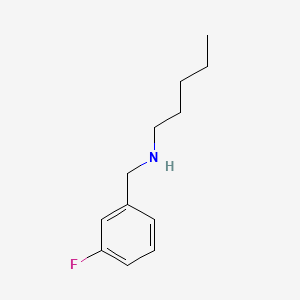

![13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1607144.png)
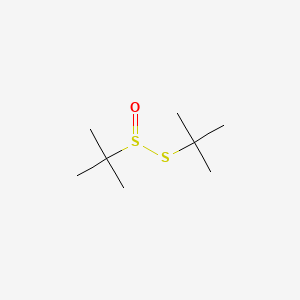
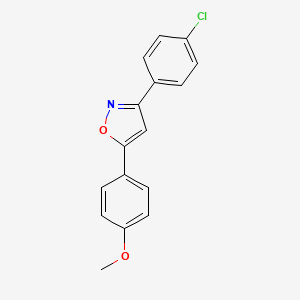
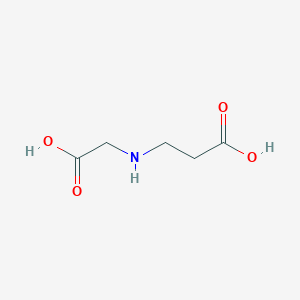
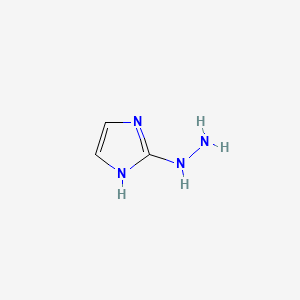
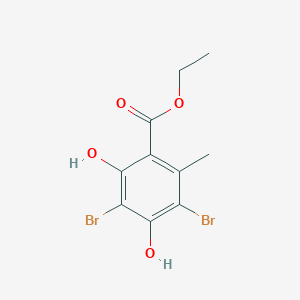
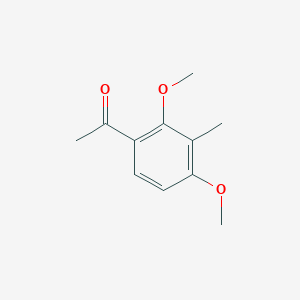
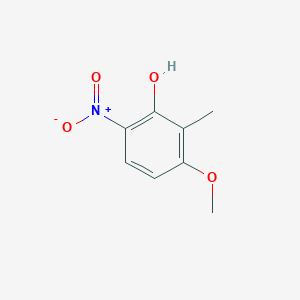
![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)
